molecular formula C9H13Cl2N3 B3000264 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride CAS No. 2126178-87-6

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride

Cat. No.: B3000264
CAS No.: 2126178-87-6
M. Wt: 234.12
InChI Key: NOLSMOKALOVMRB-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3. It is a derivative of pyrimidine and piperidine, which are both significant in medicinal chemistry due to their biological activities . This compound is often used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often include hydrogenation using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is unique due to its combined pyrimidine and piperidine structures, which confer specific chemical and biological properties. This combination makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-chloro-4-piperidin-4-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLSMOKALOVMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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